molecular formula C15H13ClOS B3023708 2-Chloro-4'-(ethylthio)benzophenone CAS No. 951885-41-9

2-Chloro-4'-(ethylthio)benzophenone

Cat. No.: B3023708
CAS No.: 951885-41-9
M. Wt: 276.8 g/mol
InChI Key: REKQAYAJWSLZLG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4’-(ethylthio)benzophenone typically involves the acylation of 2-chlorobenzoyl chloride with 4-ethylthiophenol. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl₃) in a solvent like dichloromethane. The reaction mixture is stirred at a low temperature, usually around -20°C to -15°C, to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 2-Chloro-4’-(ethylthio)benzophenone are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4’-(ethylthio)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzophenones.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-4’-(ethylthio)benzophenone is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound in the development of pharmaceuticals.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-4’-(ethylthio)benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethylthio groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzophenone: Lacks the ethylthio group, making it less versatile in certain chemical reactions.

    4’-Ethylthiobenzophenone: Lacks the chloro group, affecting its reactivity and binding properties.

    4-Chloro-4’-ethylthio-diphenylmethane: Similar structure but with different substitution patterns

Uniqueness

2-Chloro-4’-(ethylthio)benzophenone is unique due to the presence of both chloro and ethylthio groups, which enhance its reactivity and binding properties. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2-chlorophenyl)-(4-ethylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClOS/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKQAYAJWSLZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701246991
Record name (2-Chlorophenyl)[4-(ethylthio)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-41-9
Record name (2-Chlorophenyl)[4-(ethylthio)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl)[4-(ethylthio)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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